methyl 4-(2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

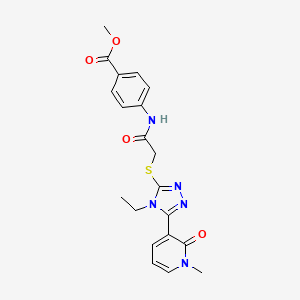

Methyl 4-(2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring:

- A 1,2,4-triazole core substituted with an ethyl group at position 4 and a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety at position 3.

- A thioacetamido linker connecting the triazole to a methyl benzoate group. However, the provided evidence lacks direct pharmacological data for this compound, necessitating comparisons with structurally similar analogs.

Properties

IUPAC Name |

methyl 4-[[2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c1-4-25-17(15-6-5-11-24(2)18(15)27)22-23-20(25)30-12-16(26)21-14-9-7-13(8-10-14)19(28)29-3/h5-11H,4,12H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOUARRILWLPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to construct the complex structure. The compound features a triazole ring, which is known for its diverse biological activity.

Structural Data

The structural analysis reveals that the compound crystallizes in a specific arrangement conducive to its biological activity. The presence of functional groups such as the triazole and pyridine moieties enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-triazole framework have shown effectiveness against various bacterial strains. In vitro studies have illustrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal activity |

Anticancer Activity

The triazole derivatives have also been evaluated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, studies have shown that certain triazole compounds can induce apoptosis in cancer cell lines by targeting metabolic pathways.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial activity of various triazole derivatives against E. coli, S. aureus, and fungi such as C. albicans. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of triazole derivatives on cancer cell lines. The findings demonstrated a dose-dependent response where higher concentrations led to increased cell death in tested cancer cells .

- Mechanistic Insights : Research has detailed the mechanisms by which these compounds exert their biological effects, including enzyme inhibition and disruption of cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, such as triazole rings, thioether linkages, or benzoate esters:

Physicochemical and Structural Insights

- Thioether linkers (common in 5f and I-6373) may confer metabolic stability over oxygen analogs but could oxidize to sulfoxides under certain conditions .

- Crystallography and Characterization :

- SHELX software () is widely used for resolving crystal structures of triazole derivatives, suggesting similar methodologies could apply to the target compound .

- IR and NMR data for analogs (e.g., 4a) confirm the presence of carbonyl (1650–1700 cm⁻¹) and ester (1250–1300 cm⁻¹) groups, critical for structural validation .

Functional Group Impact on Bioactivity (Inferred)

- Triazole Core: Known for hydrogen bonding and π-π stacking interactions, triazoles in analogs like 5f and 4a are associated with antimicrobial and anti-inflammatory activities .

- Thiophene vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-(2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate?

- Methodology :

- Reflux-based condensation : Dissolve intermediates (e.g., triazole derivatives) in ethanol with glacial acetic acid as a catalyst, followed by refluxing with substituted aldehydes or thiol-containing reactants for 4–6 hours. Purify via vacuum evaporation and recrystallization .

- Thioether linkage formation : Use nucleophilic substitution reactions under controlled pH (neutral to slightly basic) to introduce sulfur-containing groups like thioacetamido .

- Key considerations : Monitor reaction progress using TLC or HPLC, and optimize yields by varying solvent polarity (e.g., ethanol vs. DMF) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Use H and C NMR to verify the presence of key functional groups (e.g., triazole rings, benzoate esters) and assess purity .

- HPLC-MS : Confirm molecular weight and detect impurities with a C18 column and acetonitrile/water mobile phase .

- Crystallography : If crystalline, perform X-ray diffraction to resolve stereochemical ambiguities .

Q. What are the primary biological targets or assays for evaluating this compound’s activity?

- In vitro assays :

- Enzyme inhibition : Test against kinases or oxidoreductases using fluorometric or colorimetric substrates (e.g., NADPH depletion assays) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Computational modeling : Perform molecular docking with targets like triazole-binding enzymes (e.g., CYP450 isoforms) to predict binding affinity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioavailability or target specificity?

- SAR strategies :

- Substitution on the triazole ring : Introduce electron-withdrawing groups (e.g., -NO) to modulate electron density and binding kinetics .

- Ester hydrolysis : Replace the methyl benzoate with a carboxylate to improve solubility and metabolic stability .

- Experimental validation : Compare pharmacokinetic profiles (e.g., logP, plasma protein binding) of derivatives using in silico tools (e.g., SwissADME) followed by in vivo studies .

Q. What experimental designs are optimal for resolving contradictory data in biological activity studies?

- Approach :

- Replicate with controls : Use randomized block designs with split plots to account for variables like solvent effects or cell line variability .

- Cross-validate assays : Compare results from orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

- Troubleshooting : Investigate purity discrepancies via HPLC-MS and adjust synthetic protocols to minimize byproducts .

Q. How does the compound interact with environmental compartments, and what are its degradation pathways?

- Fate studies :

- Photodegradation : Expose to UV light in aqueous solutions and analyze degradation products via LC-MS .

- Biotic transformation : Incubate with soil microbiota and quantify metabolites using C-labeled analogs .

- Ecotoxicity : Assess effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What advanced techniques are used to study the compound’s mechanism of action at the cellular level?

- Methods :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes) .

- Metabolomics : Use LC-MS to track changes in metabolic intermediates (e.g., ATP/ADP ratios) .

- Imaging : Employ confocal microscopy with fluorescent probes to visualize subcellular localization .

Methodological Considerations Table

| Research Objective | Recommended Techniques | Key References |

|---|---|---|

| Synthesis optimization | Reflux condensation, HPLC monitoring | |

| Structural confirmation | NMR, X-ray crystallography | |

| Biological activity screening | MTT assays, molecular docking | |

| Environmental impact analysis | Photodegradation, LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.